molecular formula C8H5Cl2NO B13184385 4-Chloro-2-(chloromethoxy)benzonitrile

4-Chloro-2-(chloromethoxy)benzonitrile

Cat. No.: B13184385
M. Wt: 202.03 g/mol
InChI Key: RBEZXZVPFRRILO-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethoxy)benzonitrile is an organic compound with the molecular formula C8H5Cl2NO It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and a chloromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets industry standards. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom and chloromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.

    Hydrolysis: The chloromethoxy group can be hydrolyzed to form hydroxyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted benzonitriles.

    Oxidation: Formation of 4-chloro-2-(chloromethoxy)benzoic acid.

    Reduction: Formation of 4-chloro-2-(chloromethoxy)benzylamine.

Scientific Research Applications

4-Chloro-2-(chloromethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethoxy)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The chloromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzonitrile: Lacks the chloromethoxy group, making it less reactive in certain substitution reactions.

    2-Chlorobenzonitrile: Has the chlorine atom in a different position, affecting its reactivity and applications.

    4-Chloro-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a chloromethoxy group, leading to different chemical properties.

Uniqueness

4-Chloro-2-(chloromethoxy)benzonitrile is unique due to the presence of both chlorine and chloromethoxy groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

IUPAC Name

4-chloro-2-(chloromethoxy)benzonitrile

InChI

InChI=1S/C8H5Cl2NO/c9-5-12-8-3-7(10)2-1-6(8)4-11/h1-3H,5H2

InChI Key

RBEZXZVPFRRILO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCl)C#N

Origin of Product

United States

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